molecular formula C13H13NO3 B2983678 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid CAS No. 92029-28-2

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid

Cat. No.: B2983678
CAS No.: 92029-28-2
M. Wt: 231.251
InChI Key: PJYJBEPCUYDILW-UHFFFAOYSA-N
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Description

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3, an isopropyl group at position 5, and a carboxylic acid moiety at position 4.

Properties

IUPAC Name

3-phenyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)12-10(13(15)16)11(14-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYJBEPCUYDILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92029-28-2
Record name 5-isopropyl-3-phenylisoxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . One common method includes the reaction of ethyl acetoacetate with benzyl chloroxime in ethanol, followed by the addition of sodium hydroxide to adjust the pH to 7-8. The reaction mixture is then cooled to 0°C and maintained at 10°C for 4 hours. Afterward, the mixture is heated to 110°C to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, alcohol derivatives, and other functionalized heterocyclic compounds .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural variations and inferred physicochemical properties of 5-isopropyl-3-phenylisoxazole-4-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Weight Key Structural Features Inferred Properties/Applications
This compound Phenyl (3), Isopropyl (5), COOH (4) ~231.25* High lipophilicity, aromatic interactions Potential pharmaceutical intermediate
5-Methyl-3-phenylisoxazole-4-carboxylic acid Phenyl (3), Methyl (5), COOH (4) 203.19 Smaller substituent, lower lipophilicity Oxacillin-related compound (antibiotic use)
5-Isopropylisoxazole-3-carboxylic acid Isopropyl (5), COOH (3) Not provided Lacks phenyl group; reduced aromaticity Possibly higher solubility
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 4-Bromophenyl (5), Methyl (3), COOH (4) 282.09 Electron-withdrawing Br; halogen bonding Enhanced binding in halogen-rich environments
Ethyl-5-methyl-3-phenylisoxazole-4-carboxylic acid Ethyl ester (4), Methyl (5), Phenyl (3) ~217.22* Pro-drug form; ester hydrolysis in vivo Improved absorption
5-Isopropyl-3-(2,4,6-trimethylphenyl)-isoxazoline-4-carboxylic acid Trimethylphenyl (3), Isopropyl (5), COOH (4) Not provided Saturated isoxazoline ring; steric bulk Conformational flexibility for binding

*Estimated based on molecular formula.

Functional Implications

Substituent Effects: Isopropyl vs. Phenyl vs. Bromophenyl: The bromine in 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid introduces electronegativity and halogen bonding capabilities, which may improve target affinity in drug design .

Carboxylic Acid vs. Ester :

  • The ethyl ester analog () acts as a pro-drug, improving oral bioavailability by increasing lipophilicity. In vivo ester hydrolysis releases the active carboxylic acid form .

Heterocycle Variations :

  • Compounds with isoxazoline cores (e.g., ) exhibit saturated rings, altering electronic properties and conformational flexibility compared to aromatic isoxazoles. This may impact binding kinetics in enzymatic targets .

Biological Activity

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a carboxylic acid functional group. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

  • Research indicates that derivatives of isoxazole compounds exhibit significant antioxidant properties. The presence of the carboxylic acid moiety enhances the electron-donating capacity, which may contribute to their ability to scavenge free radicals .

2. Antimicrobial Properties

  • Isoxazole derivatives have been investigated for their antimicrobial effects. Studies show that certain structural modifications can enhance activity against various pathogens, including bacteria and fungi .

3. Enzyme Inhibition

  • A notable area of research involves the inhibition of xanthine oxidase, an enzyme linked to hyperuricemia and gout. Some derivatives related to this compound have demonstrated inhibitory effects in the micromolar range, suggesting potential therapeutic applications in managing these conditions .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantExhibits significant free radical scavenging activity
AntimicrobialEffective against various bacterial and fungal strains
Xanthine Oxidase InhibitionPotent inhibitors with IC50 values in micromolar range

Case Study: Xanthine Oxidase Inhibition

A study focused on synthesizing derivatives of isoxazole found that certain substitutions at the phenyl moiety significantly increased inhibitory potency against xanthine oxidase. The most effective compounds were identified through molecular modeling studies, providing insights into their binding interactions with the enzyme .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
  • Antimicrobial Action : The disruption of microbial cell membranes and interference with metabolic pathways are proposed mechanisms for its antimicrobial effects.
  • Enzyme Interaction : The compound's structural features allow it to interact with active sites on enzymes like xanthine oxidase, leading to competitive inhibition.

Q & A

Q. What are the standard synthetic routes for 5-isopropyl-3-phenylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic conditions. For example, refluxing 3-phenyl-4-isopropylisoxazole precursors with sodium acetate in acetic acid facilitates ring closure and carboxylation . Optimization may include adjusting reaction time (3–5 hours), temperature (reflux at ~110°C), and stoichiometric ratios of intermediates. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., isopropyl and phenyl groups).
  • FTIR to identify carboxylic acid (–COOH) stretching (~2500–3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular weight verification and fragmentation patterns .
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store in a dry, ventilated environment at 2–8°C in airtight, light-resistant containers. Avoid exposure to humidity, heat (>25°C), or reactive substances (e.g., oxidizing agents). Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of aerosols.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) during key steps like cyclization or carboxylation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . For β-amino acid analogs, solid-phase synthesis with Fmoc-protected building blocks allows precise stereochemical control .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Synthesize analogs with modified substituents (e.g., halogenated phenyl or bulkier alkyl groups).
  • Test in vitro bioactivity (e.g., antimicrobial MIC assays, enzyme inhibition kinetics).
  • Use molecular docking to predict binding affinities to targets like COX-2 or bacterial efflux pumps, guided by structural analogs in PubChem data .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., cell line, solvent, concentration).
  • Validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting).
  • Perform meta-analyses of existing literature to identify confounding variables (e.g., impurity profiles, solvent effects) .

Q. What advanced analytical techniques are suitable for studying degradation products?

Methodological Answer:

  • LC-MS/MS to identify hydrolyzed or oxidized metabolites (e.g., loss of isopropyl group).
  • Stability-indicating assays under stress conditions (heat, light, pH extremes).
  • X-ray crystallography to compare degraded vs. intact crystal structures .

Q. How can environmental toxicity risks be assessed for this compound?

Methodological Answer: Conduct ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) and measure biodegradability (OECD 301 guidelines). Monitor aquatic toxicity via QSAR models based on logP and molecular weight .

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